Molecular Weight Advantage: 31–47% Lower MW Than Arylsulfonyl Analogs for Fragment-Based and Lead-Optimization Programs
For fragment-based drug discovery and lead optimization campaigns where low molecular weight is a critical parameter, 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane (MW = 161.22 g/mol) offers a substantial MW advantage over its closest commercially available N-sulfonyl analogs. The benzenesulfonyl analog (CAS 141336-05-2) has a MW of 223.29 g/mol (38.5% higher) , the tosyl analog (CAS 81097-48-5) has a MW of 237.32 g/mol (47.2% higher) , and the cyclopentanesulfonyl analog (CAS 2059931-67-6) has a MW of 215.31 g/mol (33.5% higher) . This lower MW translates into higher ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) when the scaffold is elaborated, as each added substituent starts from a more fragment-like baseline.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 161.22 g/mol (C₆H₁₁NO₂S) |
| Comparator Or Baseline | 6-Benzenesulfonyl-: 223.29 g/mol; 6-Tosyl-: 237.32 g/mol; 6-Cyclopentanesulfonyl-: 215.31 g/mol; 6-Propane-2-sulfonyl-: 189.28 g/mol |
| Quantified Difference | 31–47% lower MW vs. aryl/cycloalkylsulfonyl analogs; 14.8% lower vs. propane-2-sulfonyl analog |
| Conditions | Calculated from molecular formulas; all compounds commercially available at ≥95% purity |
Why This Matters
Lower molecular weight starting scaffolds enable medicinal chemists to add functional groups while staying within Lipinski's Rule of 5 boundaries, directly impacting the developability of lead compounds.
